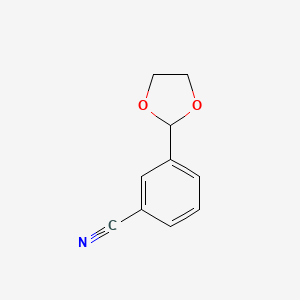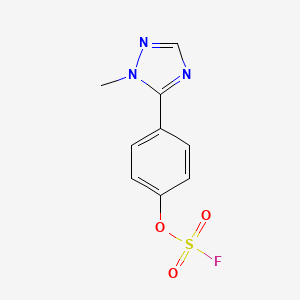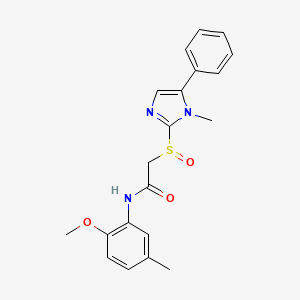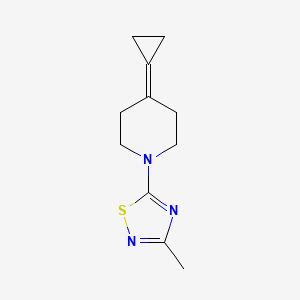
6-Chloroquinazoline
説明
6-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2 . It is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Quinazolines, including 6-Chloroquinazoline, can be synthesized through various methods. Transition-metal-catalyzed reactions have emerged as reliable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of increasing complexity . These reactions have streamlined the synthesis of several marketed drugs . Another method involves the transformation of CO2 into quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in a series of ionic liquids .
Molecular Structure Analysis
6-Chloroquinazoline contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .
Chemical Reactions Analysis
Halogenated quinazolines like 6-Chloroquinazoline are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
Physical And Chemical Properties Analysis
6-Chloroquinazoline has a molecular formula of C8H5ClN2 and an average mass of 164.592 Da . More specific physical and chemical properties were not found in the retrieved papers.
科学的研究の応用
Metal-Catalyzed Cross-Coupling Reactions
6-Chloroquinazoline is a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions . It can also be used in carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
Synthesis of Polysubstituted Derivatives
Halogenated quinazolinones and their quinazoline derivatives, including 6-Chloroquinazoline, can be used to generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Ghrelin Receptor and Vasopressin V1b Receptor Antagonists
The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, which can be prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors, were found to be ghrelin receptor and vasopressin V1b receptor antagonists .
Tyrosine Kinase Inhibitor
Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor (TKI) that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells .
Selective Inhibitors of Aurora A
The 6-alkynylated 4-aminoquinazolines, which can be synthesized using 6-Chloroquinazoline, serve as selective inhibitors of Aurora A .
Selective ErbB2 Angiogenesis Inhibitor
The 4-anilinoquinazoline derivative CP-724,714, which can be synthesized using 6-Chloroquinazoline, is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian and other types of cancer .
Improved Yields in Chemical Reactions
6-Chloroquinazoline has been found to improve yields in certain chemical reactions. For example, complete transformation and improved yields were observed within 8 hours when dioxane was used as solvent under reflux .
Synthesis of Quinazoline Derivatives
Quinazolines, including 6-Chloroquinazoline, have significant potential in medicinal chemistry and drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .
作用機序
Safety and Hazards
将来の方向性
Quinazolines, including 6-Chloroquinazoline, have a wide range of biological properties and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future of 6-Chloroquinazoline and similar compounds lies in further exploring their pharmacological activities and developing efficient synthesis methods .
特性
IUPAC Name |
6-chloroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOSGVUMBJPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990241 | |
| Record name | 6-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700-78-7 | |
| Record name | 6-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 6-chloroquinazoline an attractive scaffold for drug discovery?
A1: 6-Chloroquinazoline serves as a versatile building block in medicinal chemistry. This is largely due to its ability to be readily functionalized, allowing for the generation of diverse derivatives. This structural flexibility enables scientists to explore a wide range of structure-activity relationships (SAR) and target specific biological activities. For instance, research has demonstrated the potential of 6-chloroquinazoline derivatives in targeting enzymes like dihydrofolate reductase (DHFR), which is crucial for folate metabolism and, consequently, cell growth and proliferation. []
Q2: How do substitutions on the 6-chloroquinazoline core affect its activity against dihydrofolate reductase (DHFR)?
A2: Research indicates that substitutions on the 6-chloroquinazoline core significantly impact its interaction with DHFR and, therefore, its inhibitory activity. For example, introducing halogen atoms like chlorine or bromine at the 5- or 6-position was found to increase selectivity for the Pneumocystis carinii DHFR enzyme compared to the Toxoplasma gondii or rat liver enzymes. [] This suggests that subtle structural changes can profoundly influence target selectivity, a crucial factor in drug development.
Q3: Beyond DHFR, what other biological targets have been explored for 6-chloroquinazoline derivatives?
A3: Interestingly, 6-chloroquinazoline derivatives have shown promise in targeting phosphodiesterase type 5 (PDE5). [] This enzyme is involved in regulating the levels of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes, including smooth muscle relaxation and blood vessel dilation. Specifically, one study revealed that a 6-chloroquinazoline derivative, 4-[[3,4-(methylenedioxy)benzyl]amino]-6-chloroquinazoline (MBCQ), selectively inhibited PDE5 activity and reversed nitrate tolerance in the venous circulation of rats. [] This finding highlights the potential of 6-chloroquinazoline derivatives in addressing cardiovascular conditions.
Q4: Are there any documented occupational hazards associated with handling 6-chloroquinazoline derivatives?
A4: Yes, occupational exposure to certain 6-chloroquinazoline derivatives, particularly 2‐chloromethyl‐4‐phenyl‐6‐chloroquinazoline‐3‐oxide, has been linked to cases of contact dermatitis in workers at a pharmaceutical plant. [] The study reported that the dermatitis primarily affected the face and hands of the workers. This emphasizes the importance of implementing robust safety measures, including appropriate personal protective equipment, to minimize the risk of occupational exposure and potential health hazards.
Q5: Can you elaborate on the rearrangement reactions that 4-hydroxyquinazoline di-N-oxide, a derivative of 6-chloroquinazoline, can undergo?
A5: 4-hydroxyquinazoline di-N-oxide exhibits interesting reactivity under specific conditions. When treated with concentrated hydrochloric acid and heat, it undergoes rearrangement and cleavage, yielding a mixture of products. [] The major product is 2,4,6-trihydroxyquinazoline, obtained in a yield ranging from 75% to 81%. [] This reaction highlights the susceptibility of the N-oxide moiety to rearrangement in the presence of strong acids. Additionally, treatment with phosphorus pentachloride in phosphorus oxychloride leads to a different rearrangement product, ultimately yielding 2,4-dihydroxy-6-chloroquinazoline upon hydrolysis with concentrated hydrochloric acid. [] These diverse reaction pathways emphasize the complexity and versatility of 6-chloroquinazoline derivatives in chemical synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



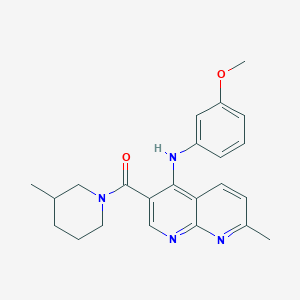
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)
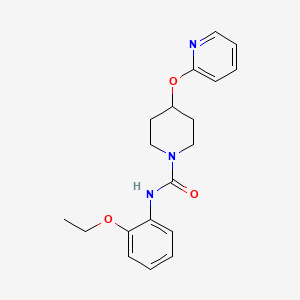
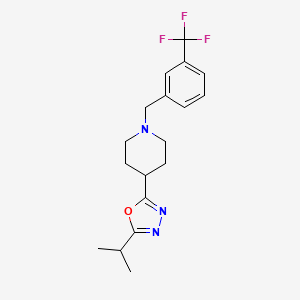
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
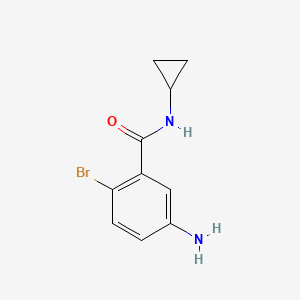
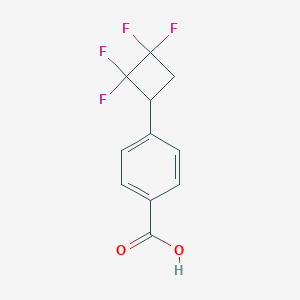
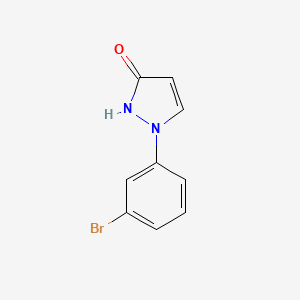
![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2678884.png)
![4-bromo-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2678885.png)
